molecular formula C16H16N4OS2 B11501564 5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11501564
M. Wt: 344.5 g/mol
InChI Key: DWXXPFRCLPNQHB-UHFFFAOYSA-N
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Description

5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound belongs to the thiazolopyrimidine family, which is known for its diverse applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the condensation of 4-amino-5H-thiazol-2-one with benzylideneacetone under conventional thermal heating conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolopyrimidine structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted thiazolopyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication . By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the combination of the thiazole and pyrimidine rings provides a versatile scaffold for further functionalization and optimization of biological activity.

Properties

Molecular Formula

C16H16N4OS2

Molecular Weight

344.5 g/mol

IUPAC Name

5-methyl-7-morpholin-4-yl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C16H16N4OS2/c1-11-17-14(19-7-9-21-10-8-19)13-15(18-11)20(16(22)23-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3

InChI Key

DWXXPFRCLPNQHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCOCC3)SC(=S)N2C4=CC=CC=C4

Origin of Product

United States

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